N-cyclohexyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O/c1-15-14-16(2)27(25-15)20-9-8-19(23-24-20)26-12-10-17(11-13-26)21(28)22-18-6-4-3-5-7-18/h8-9,14,17-18H,3-7,10-13H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAUQDICOIHXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 382.5 g/mol. The compound features a cyclohexyl group, a piperidine moiety, and a pyridazine ring substituted with a pyrazole, which contribute to its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H30N6O |
| Molecular Weight | 382.5 g/mol |
| Structural Features | Cyclohexyl, Piperidine, Pyridazine, Pyrazole |
Pharmacological Properties
The compound exhibits significant potential as an inhibitor of various protein kinases. Related compounds have shown effects on platelet aggregation and may act as reversible antagonists for specific receptors such as P2Y12, involved in platelet activation and aggregation processes.
Key Biological Activities:
- Inhibition of Protein Kinases : The structure suggests potential inhibitory activity against kinases implicated in various diseases.
- Antiplatelet Activity : Similar compounds have been noted for their ability to inhibit platelet aggregation, indicating possible cardiovascular applications.
Structure-Activity Relationship (SAR)
The unique combination of structural features in this compound enhances its biological activity compared to other similar compounds. Modifications to either the pyrazole or pyridazine components can lead to variations in potency and selectivity against target proteins .
| Compound Comparison | Structure Features | Biological Activity |
|---|---|---|
| Target Compound | Cyclohexyl + Piperidine + Pyridazine + Pyrazole | Potential P2Y12 antagonist |
| Similar Compound 1 | Lacks cyclohexane group | Lower activity |
| Similar Compound 2 | Different receptor targets | Varies based on structural changes |
Example Study
A study on related pyrazole derivatives revealed that modifications increased their cytotoxicity against human tumor cell lines significantly. For example, one derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), suggesting that structural optimization can enhance therapeutic efficacy .
Comparison with Similar Compounds
Research Findings and Gaps
- Structural Insights: The target’s piperidine-pyridazine scaffold is less common than pyrrolidine-pyridazinone systems (e.g., P-0042), offering novel opportunities for selectivity tuning.
- Data Limitations : Direct biological data for the target compound are absent in public databases. Comparative analysis relies on structural analogs and inferred properties.
- Validation : Crystallographic data for the target compound are unavailable, but methodologies like graph set analysis and SHELX refinement are critical for future studies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for this compound?
- Methodological Answer : Synthesis typically involves sequential coupling reactions. For example:
Pyridazine-piperidine core formation : React 6-chloropyridazine with piperidine-4-carboxamide derivatives under reflux in dimethylformamide (DMF) .
Pyrazole substitution : Introduce 3,5-dimethylpyrazole via nucleophilic aromatic substitution (NAS) using acetic acid as a catalyst .
Cyclohexyl group addition : Perform an amide coupling reaction between the intermediate and cyclohexylamine, followed by purification via silica gel chromatography or recrystallization .
- Key validation : Monitor reactions using thin-layer chromatography (TLC) and confirm purity via / NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the piperidine (δ ~2.5–3.5 ppm), pyridazine (δ ~8.0–9.0 ppm), and cyclohexyl protons (δ ~1.0–2.0 ppm) .
- Infrared (IR) Spectroscopy : Identify carboxamide C=O stretch (~1650 cm) and pyrazole C-N stretches (~1500 cm) .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H] ion) .
Q. What functional groups influence its chemical reactivity?
- Methodological Answer :
- Piperidine carboxamide : Susceptible to hydrolysis under acidic/basic conditions; stability studies at varying pH recommended .
- Pyridazine ring : Electrophilic substitution at the 6-position is hindered by steric effects from the pyrazole group .
- Cyclohexyl group : Hydrophobic interactions may dominate in biological assays; logP calculations (e.g., using XLogP3) can predict solubility .
Advanced Research Questions
Q. How can hydrogen bonding patterns in its crystal structure be analyzed to predict molecular interactions?
- Methodological Answer :
- Crystallography : Use SHELXL for refinement (e.g., assign anisotropic displacement parameters) and validate via R-factor analysis .
- Graph Set Analysis : Classify hydrogen bonds (e.g., D = donor, A = acceptor) using Etter’s formalism to identify motifs like rings in the lattice .
- Example : A related pyrazole-carboxamide compound showed N-H···O=C interactions stabilizing a helical packing arrangement .
Q. How to resolve contradictions in biological activity data (e.g., inconsistent IC values)?
- Methodological Answer :
- Purity Verification : Use HPLC (≥95% purity threshold) to rule out impurities .
- Polymorphism Screening : Perform X-ray powder diffraction (XRPD) to detect crystalline forms affecting bioavailability .
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assay) to confirm target specificity .
Q. What computational strategies predict pharmacokinetic properties?
- Methodological Answer :
- QSAR Models : Train models using descriptors like topological polar surface area (TPSA) and molecular weight to predict absorption .
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
- Docking Studies : Use AutoDock Vina to map interactions with ATP-binding pockets in kinase targets (e.g., JAK2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
